molecular formula C16H15NO3 B6404806 2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261955-26-3

2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6404806
CAS No.: 1261955-26-3
M. Wt: 269.29 g/mol
InChI Key: LYUXGKUQMDWSNP-UHFFFAOYSA-N
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Description

2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a methyl group and a phenyl group bearing an N-methylaminocarbonyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method involves the acylation of a substituted benzoic acid derivative with an appropriate amine to introduce the N-methylaminocarbonyl group. The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The N-methylaminocarbonyl group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of this compound.

    Reduction: Formation of 2-Methyl-3-[3-(N-methylamino)phenyl]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The N-methylaminocarbonyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid
  • 2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methylaminocarbonyl group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-3-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-13(7-4-8-14(10)16(19)20)11-5-3-6-12(9-11)15(18)17-2/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUXGKUQMDWSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690637
Record name 2-Methyl-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-26-3
Record name 2-Methyl-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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